2-((3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

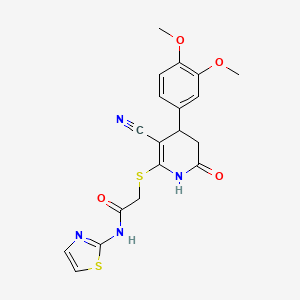

This compound is a structurally complex molecule featuring a 1,4,5,6-tetrahydropyridine core substituted with a cyano group at position 3 and a 3,4-dimethoxyphenyl group at position 2. A thioether linkage connects the tetrahydropyridine ring to an acetamide group, which is further substituted with a thiazol-2-yl moiety.

Properties

IUPAC Name |

2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S2/c1-26-14-4-3-11(7-15(14)27-2)12-8-16(24)22-18(13(12)9-20)29-10-17(25)23-19-21-5-6-28-19/h3-7,12H,8,10H2,1-2H3,(H,22,24)(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKCFPWNAQZAQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=NC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Activities

Preliminary studies indicate that this compound exhibits various biological activities:

- Anticancer Activity : Research suggests that compounds with similar structural motifs have shown significant anticancer properties. For instance, thiazole derivatives have been reported to possess cytotoxic effects against multiple cancer cell lines, including colon and ovarian cancers . The structure of this compound may contribute to its potential efficacy in targeting cancer cells.

- Antimicrobial Properties : Compounds containing thiazole and tetrahydropyridine structures are known for their antimicrobial activities. The presence of the thioether linkage in this compound enhances its interaction with biological targets, potentially leading to antibacterial effects .

- Cytotoxicity : The cytotoxic effects of similar compounds have been evaluated using various assays, indicating that they can inhibit the growth of cancer cells effectively . This aspect is crucial for the development of new chemotherapeutic agents.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the tetrahydropyridine ring.

- Introduction of the cyano and thiazole groups through nucleophilic substitution reactions.

- Finalization with acetamide functionality.

The unique combination of functional groups allows for diverse interactions within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in core heterocycles, substituent patterns, and bioactivity profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings

Core Heterocycle Variations: The target compound’s tetrahydropyridine core (partially saturated) contrasts with pyrimidinone (Compound 19) or pyrimidine () cores. Saturation may influence conformational flexibility and binding kinetics . Pyrimidinone-based analogs (e.g., Compound 19) exhibit enhanced kinase inhibition, suggesting core structure impacts target selectivity .

Substituent Effects: Aromatic Substituents: The 3,4-dimethoxyphenyl group in the target compound vs. Thiazole Modifications: Trifluoromethyl (Compound 19) or 4-methoxyphenyl () substituents on the thiazole ring enhance lipophilicity or steric bulk compared to the unsubstituted thiazol-2-yl group in the target compound .

Bioactivity Inference: Compound 19’s CK1 inhibition highlights the role of pyrimidinone cores and trifluoromethyl-thiazole groups in kinase targeting. The target compound’s tetrahydropyridine core and cyano group may confer distinct selectivity . Antimicrobial activity in ’s compound correlates with amino and methoxyphenyl groups, suggesting the target compound’s cyano and dimethoxyphenyl groups could similarly influence microbial target binding .

Synthetic Routes :

- The target compound likely shares synthesis steps with analogs, such as alkylation of thiol-containing heterocycles (e.g., tetrahydropyridine-2-thione) with chloroacetamides under basic conditions (e.g., sodium methylate) .

- Excess base (2.6–2.8-fold molar) may optimize deprotonation and reaction efficiency, as seen in related thiopyrimidine alkylations .

Physicochemical Properties

- NMR Profiles : Substituent positions (e.g., 3,4- vs. 3,5-dimethoxy) would yield distinct chemical shifts in regions corresponding to aromatic protons, aiding structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.